Hafnium sulfate

Description

Significance of Hafnium Sulfate (B86663) in Advanced Chemical Systems

Hafnium(IV) sulfate, with the chemical formula Hf(SO₄)₂, is an inorganic compound that holds considerable significance in the advancement of modern chemical systems. ontosight.aivulcanchem.com This white, crystalline solid is noted for its high thermal stability and solubility in water and acids, which makes it a versatile precursor for a wide range of applications. ontosight.aicymitquimica.comsamaterials.comamericanelements.comattelements.com Its utility is prominent in material science, where it serves as a critical starting material for the synthesis of advanced hafnium-based materials, including ceramics and catalysts. chemimpex.com The compound's thermal resilience makes it valuable in high-temperature environments, such as those encountered in the aerospace and nuclear industries. chemimpex.com

In the realm of catalysis, hafnium sulfate is utilized to enhance the rate and selectivity of various chemical reactions, particularly in organic synthesis. ontosight.aichemimpex.com Furthermore, its role extends into nanotechnology, where it is employed in the fabrication of hafnium oxide (HfO₂) nanoparticles. chemimpex.com These nanoparticles are essential for a variety of electronic and optical applications due to their desirable properties. chemimpex.com this compound is also instrumental in the development of specialized coatings and thin films that improve the performance and durability of electronic components. chemimpex.com The compound's ability to act as a soluble source of hafnium is crucial for processes like water treatment and the creation of materials for solar cells and fuel cells. samaterials.comamericanelements.comattelements.com

Research has also delved into the formation of complex hafnium-oxo-hydroxo-sulfate clusters from aqueous this compound solutions. acs.orgacs.orgnih.gov Understanding the structure and formation of these clusters, such as the notable [Hf₁₈O₁₀(OH)₂₆(SO₄)₁₂.₇(H₂O)₂₀]Cl₀.₆·nH₂O, is fundamental for developing new materials with tailored properties. vulcanchem.comwikipedia.org These studies highlight that smaller clusters, like hafnium tetramers, pentamers, and hexamers, are the basic building blocks of larger structures and thin films. vulcanchem.comresearchgate.netescholarship.org

Historical Context of Hafnium Chemistry Research

The story of hafnium chemistry is intrinsically linked to the development of the periodic table and atomic theory. The existence of element 72 was predicted by Dmitri Mendeleev in 1869. wikipedia.org However, its discovery remained elusive for decades. In the early 20th century, there was considerable debate about the nature of element 72, with some chemists believing it would be a rare-earth element. acs.org This was contested by others, like Danish chemist Julius Thomsen, who as early as 1895, correctly predicted it would be a transition metal, similar to zirconium. acs.orgresearchgate.net

The definitive breakthrough came in 1923 when Dirk Coster and George de Hevesy discovered hafnium in Copenhagen, Denmark, which they named after the city's Latin name, "Hafnia". wikipedia.orgrsc.orgbritannica.com Their search was guided by the quantum theory of the atom, developed by Niels Bohr, which suggested that element 72 should be a transition metal and thus be found in zirconium ores. wikipedia.orgrsc.org They successfully identified the new element by analyzing the X-ray spectra of a Norwegian zircon mineral. rsc.orgbritannica.com

A significant challenge in early hafnium research was its separation from zirconium. wikipedia.orgrsc.org The two elements invariably occur together in nature and possess nearly identical chemical properties and ionic radii, making their separation difficult. wikipedia.org The first methods involved tedious fractional crystallization of ammonium (B1175870) or potassium fluoride (B91410) salts. wikipedia.org The preparation of pure metallic hafnium was first achieved in 1924 by Anton Eduard van Arkel and Jan Hendrik de Boer. wikipedia.org The need for hafnium-free zirconium, particularly for applications in the nuclear industry due to zirconium's low neutron absorption, drove the development of industrial-scale separation processes, which in turn became the primary source of hafnium. wikipedia.org

Scope and Research Objectives for this compound Investigations

The investigation of this compound encompasses a broad range of scientific and industrial objectives, driven by its unique chemical properties and its role as a precursor to other hafnium compounds. ontosight.aichemimpex.com Key research areas focus on its synthesis, structural characterization, and its diverse applications.

A primary objective is to understand and optimize the synthesis of this compound. It is typically produced by reacting hafnium metal or hafnium(IV) oxide with concentrated sulfuric acid. vulcanchem.comwikipedia.orgchemicalbook.com Research focuses on controlling the hydration states, as both anhydrous Hf(SO₄)₂ and various hydrates (e.g., Hf(SO₄)₂·4H₂O) are known. wikipedia.org The thermal decomposition of this compound to hafnium oxide at high temperatures is also a subject of study, as this process is crucial for producing high-purity HfO₂. wikipedia.orggovinfo.gov

A significant portion of research is dedicated to exploring its catalytic activity. This compound and materials derived from it are investigated as solid acid catalysts for various organic transformations, such as the dehydration of alcohols. chemimpex.commdpi.com The goal is to develop efficient and reusable catalysts for the chemical industry. mdpi.com This includes modifying materials like silica (B1680970) with hafnium and sulfate ions to enhance their acidic properties and catalytic performance. mdpi.com

In material science, research objectives are centered on using this compound as a precursor for advanced materials. chemimpex.com This includes the synthesis of:

Hafnium-based ceramics: Valued for their high thermal stability. chemimpex.com

Specialized coatings and thin films: To enhance the durability of electronic components. chemimpex.com

Hafnium oxide nanoparticles: For electronic and optical applications. chemimpex.com

Metal-Organic Frameworks (MOFs): Creating superacid materials for heterogeneous catalysis. rsc.org

Furthermore, the study of aqueous this compound chemistry is a critical research area. acs.orgnih.gov Investigations into the hydrolysis and condensation of hafnium(IV) in sulfate solutions aim to identify the complex polynuclear oxo/hydroxo-sulfate clusters that form. acs.orgacs.orgnih.govescholarship.org Understanding the formation, stability, and structure of these clusters (e.g., 18-mers, 11-mers, nonamers) under varying conditions of acidity and sulfate concentration is essential for designing new materials from aqueous precursors. acs.orgnih.gov

Structure

2D Structure

Properties

CAS No. |

15823-43-5 |

|---|---|

Molecular Formula |

H2HfO4S |

Molecular Weight |

276.57 g/mol |

IUPAC Name |

hafnium;sulfuric acid |

InChI |

InChI=1S/Hf.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

InChI Key |

KOELDGKLEFTHGN-UHFFFAOYSA-N |

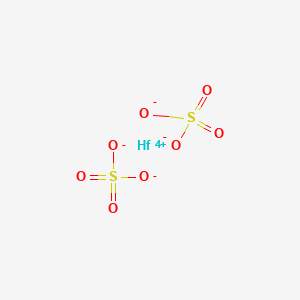

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Hf+4] |

Canonical SMILES |

OS(=O)(=O)O.[Hf] |

Other CAS No. |

15823-43-5 |

physical_description |

Liquid |

Origin of Product |

United States |

Synthesis and Preparative Methodologies for Hafnium Sulfate

Hydrothermal Synthesis of Hafnium Sulfate (B86663) Compounds

Hydrothermal synthesis is a prominent method for producing crystalline hafnium sulfate compounds, utilizing elevated temperatures and pressures to facilitate the reaction in an aqueous environment.

Synthesis of Hafnium(IV) Sulfate Tetrahydrate (Hf(SO₄)₂(H₂O)₄) and Analogous Complexes

Hafnium(IV) sulfate tetrahydrate, Hf(SO₄)₂(H₂O)₄, can be effectively synthesized via hydrothermal methods. researchgate.net This process typically involves the reaction of hafnium(IV) oxide (HfO₂) with concentrated sulfuric acid within a sealed autoclave. For instance, a common procedure uses a metal-teflon autoclave where HfO₂ is treated with 96-98% H₂SO₄. researchgate.net The mixture is heated to 300°C for a duration of 6 hours. researchgate.net After the reaction is complete, the resulting solid phase is washed, often with ethanol (B145695), and dried to yield the crystalline tetrahydrate product. researchgate.net

X-ray analysis confirms the composition of the product as Hf(SO₄)₂(H₂O)₄. researchgate.net This compound is isostructural with its zirconium analog, Zr(SO₄)₂(H₂O)₄, and possesses an orthorhombic crystal structure. wikipedia.orgresearchgate.net The structure consists of repeated sheets of Hf(SO₄)₂(H₂O)₄ units where the sulfate ligands are bidentate. wikipedia.org

Beyond the simple tetrahydrate, hydrolysis and condensation of hafnium(IV) in aqueous acidic solutions can lead to a variety of complex hafnium-oxo-hydroxo-sulfate clusters. nih.gov Studies have isolated and characterized several novel compounds containing distinct cluster architectures, including 18-mer, 11-mer, nonamer, and planar hexamer structures. nih.gov

Optimization of Reaction Conditions for this compound Formation

The optimization of reaction conditions is crucial for controlling the composition and structure of the resulting this compound species. Key parameters that influence the outcome of the hydrothermal synthesis include temperature, reaction time, and the concentration of reactants.

For the synthesis of Hf(SO₄)₂(H₂O)₄, a temperature of 300°C and a 6-hour reaction time have been shown to be effective. researchgate.net However, at lower temperatures (60-95°C), varying the concentrations of the acid and sulfate source allows for the selective crystallization of different complex clusters. nih.gov For example, most hafnium-oxo-hydroxo-sulfate clusters form under slightly acidic conditions, with the cluster size decreasing as the sulfate concentration increases. nih.gov The planar hexamer is an exception, appearing to require more strongly acidic solutions for its formation. nih.gov This demonstrates that careful control over solution acidity and sulfate concentration can be used to target specific polynuclear this compound architectures. nih.gov

| Product | Starting Materials | Temperature (°C) | Key Conditions | Reference |

|---|---|---|---|---|

| Hf(SO₄)₂(H₂O)₄ | HfO₂, 96-98% H₂SO₄ | 300 | 6-hour reaction time in autoclave | researchgate.net |

| Hafnium-oxo-hydroxo-sulfate clusters (e.g., 18-mer, 11-mer) | Aqueous Hf(IV) | 60-95 | Varying acidity and sulfate concentration | nih.gov |

Solid-State Preparation of Anhydrous this compound

Anhydrous this compound, Hf(SO₄)₂, can be prepared through a solid-state thermal dehydration process. wikipedia.org This method involves heating the hafnium(IV) sulfate tetrahydrate, Hf(SO₄)₂(H₂O)₄, to a temperature of 350°C. wikipedia.org At this temperature, the water of crystallization is driven off, leaving the anhydrous white solid. wikipedia.orgwikipedia.org

Further heating of the anhydrous salt leads to its decomposition. At approximately 820°C, anhydrous hafnium(IV) sulfate decomposes to form hafnium(IV) oxide (HfO₂), along with sulfur oxides and oxygen. wikipedia.org The anhydrous form consists of a polymeric network of sulfate-bridged hafnium atoms and is isomorphous with anhydrous zirconium(IV) sulfate. wikipedia.org

Solution-Based Preparation of this compound Species

Solution-based methods are widely used for the preparation of this compound, often starting with the highly stable hafnium(IV) oxide.

Formation from Hafnium Oxide and Sulfuric Acid

One of the most common and direct routes to this compound is the reaction of hafnium(IV) oxide (HfO₂) with hot, concentrated sulfuric acid. refractorymetal.orgchemicalbook.comwikipedia.org Although HfO₂ is quite inert and insoluble in water and most inorganic acids, it will react with strong, hot acids like concentrated H₂SO₄. chemicalbook.comwikipedia.orgstanfordmaterials.com The reaction produces this compound, which can then be crystallized from the solution, often as the tetrahydrate, by evaporation. wikipedia.orgchemicalbook.com

The general reaction is: HfO₂ + 2 H₂SO₄ → Hf(SO₄)₂ + 2 H₂O

This method is fundamental for creating this compound feed solutions for further chemical processing and purification. chemicalbook.com For example, a feed solution can be prepared by dissolving HfO₂ raw material in a sulfuric acid solution with a concentration of 9 mol/L. chemicalbook.com

| Method | Typical Precursor(s) | Product Form | Key Feature | Reference |

|---|---|---|---|---|

| Hydrothermal | HfO₂, H₂SO₄ | Crystalline Hydrate (e.g., Hf(SO₄)₂(H₂O)₄) | High crystallinity; allows for complex cluster formation | researchgate.netnih.gov |

| Solid-State | Hf(SO₄)₂(H₂O)₄ | Anhydrous Hf(SO₄)₂ | Thermal dehydration of the hydrated salt | wikipedia.org |

| Solution-Based | HfO₂, conc. H₂SO₄ | Aqueous solution; Crystalline Hydrate | Direct dissolution of stable oxide | wikipedia.orgchemicalbook.com |

Synthetic Routes for Hafnium(IV) Tetraaryl Porphyrins Incorporating Sulfate Bridges

Solution-based synthesis can also be used to create more complex molecular architectures incorporating this compound moieties. Research into hafnium(IV) tetraaryl porphyrin complexes has revealed that sulfate dianions (SO₄²⁻) can act as bridging ligands between two porphyrinato hafnium(IV) [Hf(Por)] units. nih.govacs.org

The synthesis of the initial hafnium porphyrin complexes, such as Hf(Por)(OAc)₂, can be achieved by refluxing the porphyrin with HfCl₄ in a high-boiling solvent like 1-chloronaphthalene. nih.govacs.org Once the diacetate complex is formed and purified, the acetate (B1210297) ligands can be exchanged. nih.gov It has been demonstrated that small, multitopic dianions, including sulfate, can quantitatively bridge two Hf(Por) moieties to form stable dimeric structures. nih.govacs.org This synthetic route provides a method for incorporating sulfate bridges into complex organometallic structures, showcasing the versatility of this compound chemistry in solution. nih.gov

Structural Elucidation and Coordination Chemistry of Hafnium Sulfate

Crystalline Structures and Polymeric Architectures

The solid-state structures of hafnium sulfate (B86663) are characterized by the formation of extended polymeric networks, with the specific architecture depending on the degree of hydration.

Sulfate-Bridged Polymeric Networks in Anhydrous Hafnium(IV) Sulfate

Anhydrous hafnium(IV) sulfate, Hf(SO₄)₂, possesses a polymeric network structure where hafnium atoms are interconnected by sulfate bridges. wikipedia.orgsrku.edu.in This compound is isomorphous with anhydrous zirconium(IV) sulfate, reflecting the well-known chemical similarities between hafnium and zirconium. wikipedia.orgvulcanchem.com In this network, the sulfate groups act as ligands, linking the hafnium centers to create a complex, three-dimensional array. wikipedia.orgvulcanchem.com

Layered Structures in Hafnium(IV) Sulfate Tetrahydrate (Hf(SO₄)₂(H₂O)₄)

The tetrahydrate form, Hf(SO₄)₂(H₂O)₄, exhibits a distinct layered structure. wikipedia.org It is isostructural with its zirconium counterpart, Zr(SO₄)₂(H₂O)₄. wikipedia.orgsapub.org The structure consists of sheets of Hf(SO₄)₂(H₂O)₄ units. wikipedia.org Within these sheets, the sulfate ligands are bidentate, meaning they coordinate to the hafnium atoms through two oxygen atoms. wikipedia.orgvulcanchem.com The hafnium atoms are eight-coordinate, bonded to four water molecules and four oxygen atoms from the sulfate groups. researchgate.net These layers are held together by a network of hydrogen bonds. researchgate.net

X-ray analysis has confirmed that hafnium sulfate tetrahydrate possesses orthorhombic symmetry with the space group Fddd. sapub.org

Crystallographic Data for Hafnium(IV) Sulfate Tetrahydrate

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Fddd |

| a | 25.8700 Å |

| b | 5.5300 Å |

| c | 11.5900 Å |

Crystallographic Analysis of Precipitated this compound Compounds and Their Clusters

The hydrolysis and subsequent condensation of hafnium(IV) in aqueous acidic solutions lead to the precipitation of various crystalline compounds containing complex hafnium-oxo-hydroxo-sulfate clusters. acs.orgnih.gov The specific cluster architecture is influenced by factors such as acidity and sulfate concentration. acs.orgnih.gov

By varying these conditions, a range of clusters have been isolated and structurally characterized, including 18-mer, 11-mer, nonamer, and planar hexamer architectures. acs.orgnih.gov In these clusters, a core of hafnium atoms is bridged by oxo (O²⁻) or hydroxo (OH⁻) ligands, while sulfate ligands cap the surface in various coordination modes. acs.org

One notable example is an 18-mer cluster, which has been identified in compounds obtained from the HfO₂–H₂SO₄ system. acs.org Another study reported the crystallization of an unusual anionic nonanuclear this compound cluster with ammonium (B1175870) cations. escholarship.org The structure of a hexanuclear {Hf₆} cluster has also been elucidated, featuring a trigonal-prismatic arrangement of the six hafnium atoms. acs.org

Solution-Phase Speciation and Cluster Formation

The behavior of this compound in aqueous solutions is complex, involving hydrolysis, oligomerization, and the formation of various cluster species.

Hydrolysis and Oligomerization of Hafnium(IV) Ions in Aqueous Sulfate Media

In acidic aqueous solutions, hafnium(IV) ions undergo hydrolysis, leading to the formation of oligomeric species. acs.orgosti.gov In perchlorate (B79767) solutions, which are free of strongly complexing anions, hafnium forms tetranuclear clusters with the stoichiometry [Hf₄(OH)₈(H₂O)₁₆]⁸⁺. rutgers.edu However, high-energy X-ray scattering (HEXS) studies suggest that in acidic perchlorate solutions, the clusters are, on average, larger than this tetrameric unit. acs.orgosti.gov

The addition of sulfate to the solution leads to the breakdown of these hydroxo-bridged oligomers. acs.orgosti.gov At lower sulfate concentrations, sulfate-capped dimers are formed, and at higher concentrations, Hf-sulfate monomers become the dominant species. acs.orgosti.gov The sulfate ligands in these dissolved precursors are predominantly in a bidentate coordination mode. acs.org

Formation and Characterization of Hafnium Oxo/Hydroxo Clusters with Sulfate Ligands

The hydrolysis and condensation of hafnium(IV) in aqueous sulfate solutions can lead to the formation of a variety of complex hafnium-oxo-hydroxo-sulfate clusters. acs.orgnih.gov The size and structure of these clusters are highly dependent on the solution conditions, such as acidity and sulfate concentration. acs.orgnih.gov

Studies have shown that most of these clusters form under slightly acidic conditions, and their size tends to decrease as the sulfate concentration increases. acs.orgnih.gov For example, research has identified cluster architectures including 18-mers, 11-mers, nonamers, and planar hexamers. acs.orgnih.gov The 11-mer cluster is highly anionic and has a higher sulfate-to-hafnium ratio compared to the 18-mer. acs.org The planar hexamer, in contrast, appears to form in more acidic solutions. acs.orgnih.gov

Interestingly, while the well-known Hf₁₈ polyoxometalate readily crystallizes from aqueous this compound-peroxide solutions, studies using small-angle X-ray scattering and mass spectrometry suggest that it is not a significant species in the solution state. acs.org Instead, linked hafnium tetramers and pentamers appear to be the dominant species in solution. acs.org These smaller clusters are considered the fundamental building blocks of the larger Hf₁₈ polyoxometalate. escholarship.org The sulfate and peroxide anions in solution act as capping and linking agents for these smaller clusters. escholarship.org

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| Hafnium(IV) sulfate | Hf(SO₄)₂ |

| Hafnium(IV) sulfate tetrahydrate | Hf(SO₄)₂(H₂O)₄ |

| Zirconium(IV) sulfate | Zr(SO₄)₂ |

| Zirconium(IV) sulfate tetrahydrate | Zr(SO₄)₂(H₂O)₄ |

| Hafnium dioxide | HfO₂ |

| Hafnium tetrachloride | HfCl₄ |

| Hafnium oxychloride | HfOCl₂ |

| Sulfuric acid | H₂SO₄ |

Impact of Sulfate Concentration on Oligomer Disruption and Monomer Formation in Hafnium Solutions

In acidic aqueous solutions devoid of strongly complexing anions, hafnium(IV) ions readily hydrolyze and polymerize to form tetranuclear clusters with the general stoichiometry [Hf₄(OH)₈(H₂O)₁₆]⁸⁺. rutgers.eduresearchgate.net However, the introduction of sulfate anions significantly alters this equilibrium.

The addition of sulfate leads to the disruption of these hydroxo-bridged oligomers. researchgate.netacs.orgacs.org At lower sulfate concentrations, the larger clusters are broken down into smaller, sulfate-capped dimers. researchgate.netacs.orgacs.org As the concentration of sulfuric acid increases, the speciation shifts further towards the formation of monomeric hafnium-sulfate species. researchgate.netacs.orgacs.org This transition highlights the ability of sulfate to act as a terminal ligand, effectively capping the hafnium clusters and preventing further polymerization. nih.gov Studies have shown that increasing sulfate concentration can inhibit the condensation of discrete hafnium oxo clusters. kuleuven.be For instance, in zirconium systems, which exhibit similar chemistry, an increase in sulfate concentration from a 1:1 to a 10:1 ratio relative to the metal source leads to a decrease in the nuclearity of the clusters formed. kuleuven.be

This behavior is critical in synthetic applications, where controlling the size and structure of precursor clusters is paramount. The concentration of sulfate can be precisely tuned to favor the formation of specific hafnium species in solution, ranging from large oligomers to simple monomers.

Ligand Competition for Coordination Sites: Sulfate versus Peroxide in Hafnium Systems

The coordination chemistry of hafnium becomes even more complex with the introduction of other competing ligands, such as peroxide (H₂O₂). Peroxide is known to coordinate with hafnium, forming peroxo complexes. rutgers.eduresearchgate.netresearchgate.net When both sulfate and peroxide are present in a hafnium solution, they compete for coordination sites on the hafnium clusters.

Raman spectroscopy studies have been instrumental in observing this competition. rutgers.edu Peroxide acts as a bidentate, chelating ligand, which can hinder the hydrolysis and condensation reactions that lead to the formation of larger oligomers. escholarship.org This is in contrast to sulfate, which can act as a bridging ligand, facilitating the formation of extended networks. escholarship.org

The presence of peroxide can disrupt these sulfate-bridged networks. escholarship.org Computational studies have shown that the incorporation of up to four peroxide ligands into tetrameric hafnium clusters is thermodynamically favorable. researchgate.net However, species rich in peroxide are often not observed experimentally due to their thermal instability. researchgate.net This competition between sulfate and peroxide provides another lever for controlling the structure and reactivity of hafnium species in solution, which is particularly relevant in the synthesis of thin films and other materials where precursor chemistry dictates the final properties. rutgers.edunih.gov

Spectroscopic and Diffraction Techniques in Structural Analysis

A suite of advanced analytical techniques is employed to probe the complex structures of this compound species in solution, providing insights into their size, shape, and connectivity.

High-Energy X-ray Scattering (HEXS) for Solution Correlation Studies of Hafnium Species

High-Energy X-ray Scattering (HEXS) is a powerful technique for studying the atomic-level correlations in solution. researchgate.netacs.orgacs.org By analyzing the pair distribution function (PDF) generated from HEXS data, researchers can identify characteristic distances between atoms, including Hf-Hf correlations. researchgate.netacs.org

In acidic hafnium perchlorate solutions, HEXS data reveals a peak at approximately 3.55 Å, which is indicative of Hf-Hf interactions within oligomeric clusters. researchgate.netacs.org This finding suggests that even in the absence of strongly coordinating anions like sulfate, hafnium exists predominantly as clusters larger than the foundational tetrameric unit, [Hf₄(OH)₈(H₂O)₁₆]⁸⁺. researchgate.netacs.orgacs.org

When sulfate is introduced, HEXS studies track the systematic breakdown of these larger hydroxo-bridged oligomers into smaller sulfate-capped dimers and eventually monomers at higher sulfate concentrations. researchgate.netacs.orgacs.org This technique has been crucial in demonstrating the direct impact of sulfate concentration on the size and structure of hafnium species in solution. semanticscholar.orgresearchgate.net

Raman Spectroscopy for Vibrational Mode Analysis and Ligand Coordination in this compound Solutions

Raman spectroscopy is an invaluable tool for probing the vibrational modes of molecules and providing information about ligand coordination in solution. rutgers.eduresearchgate.netacs.org In the context of this compound solutions, Raman spectra can distinguish between different types of ligand coordination.

For instance, Raman studies can identify the vibrational modes associated with both sulfate and peroxide ligands coordinated to hafnium clusters. rutgers.edu This allows for the direct observation of ligand competition, as discussed in section 3.2.4. rutgers.edu The technique has been used to confirm that peroxide is bound to hafnium in precursor solutions and resulting thin films. rutgers.edu Furthermore, Raman spectroscopy can differentiate between various sulfate coordination modes, such as bidentate and bridging-bidentate ligation, providing a more complete picture of the coordination environment around the hafnium centers. researchgate.netacs.orgacs.org

The table below summarizes key Raman spectral features observed in this compound solutions.

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment | Reference |

| Hf-O vibrations | (shaded region) | Indicates hafnium-oxygen bonding in clusters. | escholarship.org |

| S-O stretches | (shaded region) | Characteristic of sulfate coordination. | escholarship.org |

| Peroxide stretch | ~870 | Indicates peroxide bound to hafnium. | rutgers.edu |

Small-Angle X-ray Scattering (SAXS) for Hafnium Cluster Sizing and Network Analysis

Small-Angle X-ray Scattering (SAXS) is a technique that provides information about the size, shape, and distribution of nanoscale particles in solution. escholarship.orgresearchgate.netictp.it It is particularly well-suited for characterizing the larger oligomeric and network structures that can form in this compound solutions. escholarship.org

SAXS studies have revealed that in this compound solutions, the average particle size can increase significantly with aging, suggesting ongoing oligomerization. escholarship.org Analysis of the scattering data can also provide insights into the shape of the clusters, with some studies suggesting the formation of rod-shaped particles. escholarship.org

The technique has been instrumental in understanding the role of different ligands in controlling cluster growth. For example, SAXS data has shown that solutions without peroxide tend to oligomerize more rapidly than those containing peroxide, which acts to cap the clusters and limit their growth. escholarship.org This confirms the role of peroxide as a chelating ligand that hinders the formation of extended networks. escholarship.org

The following table presents representative data from SAXS analysis of this compound solutions, illustrating the effect of solution aging and composition on cluster size.

| Solution Composition | Age (hours) | Radius of Gyration (Rg) from Guinier fit (Å) | Maximum Linear Extent from PDDF (Å) | Reference |

| 50 mM Hf, Hf/SO₄ = 1:0.7 (without peroxide) | 0 | 7.0 | 22 | escholarship.org |

| 50 mM Hf, Hf/SO₄ = 1:0.7 (without peroxide) | 24 | 11.0 | 44 | escholarship.org |

| 100 mM Hf, Hf/SO₄ = 1:0.7 (without peroxide) | 0 | 7.2 | 23 | escholarship.org |

| 100 mM Hf, Hf/SO₄ = 1:0.7 (without peroxide) | 24 | 14.0 | 58 | escholarship.org |

| 50 mM Hf, Hf/SO₄/H₂O₂ = 1:0.7:3 | 0 | 6.0 | 19 | escholarship.org |

| 50 mM Hf, Hf/SO₄/H₂O₂ = 1:0.7:3 | 48 | 6.2 | 20 | escholarship.org |

Theoretical and Computational Investigations of Hafnium Sulfate Systems

Density Functional Theory (DFT) Applications in Hafnium Sulfate (B86663) Chemistry

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the intricacies of hafnium sulfate chemistry, offering insights into molecular geometries, electronic properties, and solution behavior.

Geometry Optimization and Electronic Structure Calculations of this compound Complexes

Quantum-chemical studies have been employed to investigate the geometric and electronic structures of this compound complexes. For instance, the complex Hf(SO₄)₂(H₂O)₄ was synthesized and its structure analyzed. researchgate.netsapub.org DFT calculations at the B3LYP level of theory, using the 6-31G(d) basis set for hydrogen, oxygen, and sulfur, and LANL2DZ for hafnium, have been performed in the gas phase to determine its optimized geometry. researchgate.net These calculations provide data on bond lengths and angles, which are in good agreement with experimental X-ray diffraction (XRD) data for similar compounds. researchgate.net

For Hf(SO₄)₂(H₂O)₄, X-ray analysis has shown it to be a tetrahydrate with orthorhombic symmetry (space group Fddd). sapub.org The calculated Hf-O bond lengths from crystallographic data are reported as 2.161 Å and 2.182 Å. researchgate.net The structure of Hf(SO₄)₂(H₂O)₄ is isostructural with its zirconium analog. researchgate.netsapub.org

| Parameter | Value |

|---|---|

| Chemical Formula | Hf(SO₄)₂(H₂O)₄ |

| Symmetry | Orthorhombic sapub.org |

| Space Group | Fddd sapub.org |

| Lattice Parameters | a = 25.8700 Å, b = 5.5300 Å, c = 11.5900 Å, α = β = γ = 90.00° sapub.org |

HOMO-LUMO Energy Analysis for this compound Compounds

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the chemical reactivity and kinetic stability of molecules. For Hf(SO₄)₂(H₂O)₄, DFT calculations have been used to determine the energies of these frontier orbitals. researchgate.netsapub.org

The HOMO of Hf(SO₄)₂(H₂O)₄ is primarily composed of orbitals from the oxygen atoms, while the LUMO is mainly characterized by the d-atomic orbitals of the hafnium(IV) ion. sapub.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important parameter for assessing the molecule's stability. researchgate.netsapub.org A larger gap implies higher stability. DFT calculations have also been used to determine the total energy and dipole moment of these complexes. sapub.org For instance, the HOMO–LUMO gap in a {Hf₅} cluster was calculated to be 2.68 eV. acs.org

| Compound | Total Energy (a.u.) | HOMO (a.u.) | LUMO (a.u.) | ΔE (a.u.) | Dipole Moment (D) |

|---|---|---|---|---|---|

| Hf(SO₄)₂(H₂O)₄ | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

Data for the specific values were mentioned as being in a table in the source material but were not directly provided in the search snippets. researchgate.netsapub.org

Prediction of Aqueous Speciation and Hydrolysis Products of Hafnium in Sulfate Solutions

In aqueous solutions, hafnium(IV) undergoes hydrolysis and complexation, leading to a variety of species. researchgate.netacs.org In acidic solutions, the formation of the cyclic tetramer [Hf₄(OH)₈(H₂O)₁₆]⁸⁺ is known to occur. researchgate.net The presence of sulfate anions significantly influences the speciation. acs.org

High-energy X-ray scattering (HEXS) and Raman spectroscopy, complemented by theoretical modeling, have been used to study the speciation of Hf⁴⁺ in aqueous sulfate solutions. acs.org These studies reveal that the addition of sulfate leads to the breakdown of hydroxo-bridged oligomers into smaller species, such as sulfate-capped dimers and, at higher sulfate concentrations, Hf-sulfate monomers. acs.org The dominant coordination mode of sulfate in the dissolved precursors is bidentate, which differs from the bridging-bidentate ligation found in the crystallized products. acs.org

DFT calculations can be used to predict the structures and stability of various hydrolyzed and sulfated hafnium species in solution, providing insights into the complex equilibria that govern their formation. gfz-potsdam.de These computational approaches help in understanding the assembly routes for the crystallization of complex hafnium-oxo-hydroxo-sulfate clusters from aqueous solutions. acs.orgacs.org Studies have identified various cluster architectures in crystalline precipitates, including 18-mers, 11-mers, nonamers, and planar hexamers, depending on the acidity and sulfate concentration. acs.org

Molecular Dynamics Simulations for Hafnium(IV) Ion Behavior in Aqueous Solution

Molecular dynamics (MD) simulations, particularly ab initio quantum mechanical charge field (QMCF) MD, are instrumental in understanding the behavior of the hafnium(IV) ion in aqueous solution. researchgate.net These simulations provide detailed information about the hydration structure and dynamics of the Hf⁴⁺ ion.

Studies using QMCF-MD have shown that the Hf(IV) ion forms three distinct hydration shells. researchgate.net The first hydration shell is characterized by eight water molecules arranged in a square antiprismatic geometry. researchgate.net The Hf(IV)-O bond length in this first shell is approximately 2.26 Å, with a strong bond force constant of 212 N/m, indicating a very strong ion-water interaction. researchgate.net

Ab initio MD simulations have also been used to investigate the complexation of Hf⁴⁺ monomers in aqueous solutions under supercritical conditions (T = 1000 K, P ~ 1 GPa). gfz-potsdam.de Under these conditions, hafnium appears to favor an octahedral coordination. gfz-potsdam.de These simulations allow for the investigation of the structure of various complexes, such as [HfClₖ(OH)ₘ(H₂O)ₙ]⁴⁻ᵏ⁻ᵐ. gfz-potsdam.de

Quantumchemical Studies on this compound Complexes

Quantumchemical studies encompass a range of computational methods, including DFT, to investigate the properties of this compound complexes. researchgate.net These studies provide fundamental insights into the electronic structure, bonding, and reactivity of these compounds.

Research on Hf(SO₄)₂(H₂O)₄ using quantum-chemical methods has provided detailed information on its molecular structure and electronic properties. researchgate.netsapub.org Calculations of Mulliken atomic charges and bond orders reveal the nature of the chemical bonds within the complex. researchgate.net For example, the Hf-O bond order has been determined, providing a quantitative measure of its strength. researchgate.net

These computational investigations are crucial for complementing experimental data and for predicting the properties of new or uncharacterized this compound compounds. researchgate.netsapub.org The synergy between theoretical calculations and experimental techniques like X-ray diffraction provides a comprehensive understanding of the chemistry of this compound systems. researchgate.net

Catalytic Activity and Acidic Properties of Hafnium Sulfate and Derivatives

Hafnium Sulfate (B86663) as a Catalyst in Diverse Chemical Transformations

Hafnium sulfate, Hf(SO₄)₂, and particularly its oxide counterpart, sulfated hafnia (SO₄²⁻/HfO₂), are recognized as potent solid acid catalysts. researchgate.netscirp.org Their catalytic activity is harnessed in a range of organic synthesis reactions where they can enhance reaction rates and improve selectivity. researchgate.net The synergy between hafnium and sulfate ions can generate superacidic sites, making these materials suitable for reactions that require strong acid catalysts. scirp.org

The applications of hafnium-based catalysts are diverse, spanning from the production of fine chemicals to large-scale industrial processes. For instance, sulfated hafnia has demonstrated higher catalytic activity in the etherification of 2-naphthol (B1666908) compared to other sulfated metal oxides like those of zirconium and titanium, an effect attributed to its greater surface acidity. scirp.org Furthermore, hafnium-based catalysts, including various hafnium compounds and modified materials, are effective in Friedel-Crafts acylations, polymerization reactions, and the dehydration of alcohols. mdpi.comlsu.edu The robust nature of these solid catalysts allows for easier separation from reaction products and potential for recycling, aligning with the principles of green chemistry. lsu.edu

Design and Synthesis of Hafnium-Modified Acidic Materials

The design of hafnium-based catalysts often involves supporting or modifying hafnium species on high-surface-area materials, such as mesoporous silica (B1680970), or directly preparing sulfated hafnium oxides. These strategies aim to maximize the number and strength of accessible acid sites, thereby enhancing catalytic performance.

The incorporation of hafnium and sulfate ions into mesoporous silica (SiO₂) has a profound effect on the material's acidic and structural properties. Studies on hafnium-modified silica, synthesized via a non-hydrothermal method, reveal that the introduction of hafnium into the silica matrix significantly boosts the material's surface acid strength. researchgate.netmdpi.com For example, while pure SiO₂ is essentially non-acidic, the addition of 3.6 mol% of hafnium can increase the acid strength to over 300 mV, as measured by potentiometric titration with n-butylamine. researchgate.netmdpi.com

The subsequent impregnation of the hafnium-silica composite with sulfate ions leads to a further, substantial increase in acidity. mdpi.com This synergistic effect between hafnium and sulfate creates very strong acid sites. However, this enhancement in acidity can come at the cost of structural integrity. Research has shown that the introduction of sulfate ions via sulfuric acid can cause the collapse of the well-ordered hexagonal mesoporous structure characteristic of materials like MCM-41. researchgate.netmdpi.com Despite this structural change, the resulting sulfated hafnium-silica material (e.g., 12SHf/SiO₂) exhibits superior catalytic activity in acid-catalyzed reactions due to its heightened acidity. mdpi.com

Table 1: Effect of Hafnium and Sulfate Modification on the Acidity of SiO₂

This table presents data on the maximum acid strength (M.A.S.) of silica materials as determined by potentiometric titration with n-butylamine.

| Material Sample | Modifier(s) | Maximum Acid Strength (mV) | Acidity Classification | Source |

| SiO₂ | None | -42 | Very Weak | researchgate.netmdpi.com |

| 3.6Hf/SiO₂ | 3.6 mol% Hafnium | 321 | Very Strong | researchgate.netmdpi.com |

| 12SHf/SiO₂ | 3.6 mol% Hafnium, 12 wt.% Sulfate | Significantly Increased* | Very Strong | mdpi.com |

| Specific mV value not provided in the source, but noted as a significant increase over 3.6Hf/SiO₂. |

The catalytic activity of sulfated hafnium materials is directly linked to the nature and concentration of their acid sites. These catalysts possess both Brønsted acid sites, which are proton donors (e.g., H⁺), and Lewis acid sites, which are electron-pair acceptors (e.g., coordinatively unsaturated Hf⁴⁺ cations). researchgate.netmdpi.com The identification and quantification of these sites are crucial for understanding catalytic mechanisms and are typically performed using techniques like Fourier-transform infrared spectroscopy of adsorbed probe molecules (e.g., pyridine) and temperature-programmed desorption (TPD) of ammonia. researchgate.netmdpi.com

Table 2: Spectroscopic Identification of Acid Sites on Hafnium-Based Catalysts using Pyridine Adsorption

This table summarizes the characteristic infrared (IR) absorption bands used to identify Brönsted (B) and Lewis (L) acid sites on sulfated hafnium catalysts.

| IR Band (cm⁻¹) | Type of Acid Site | Catalyst System | Source(s) |

| ~1445-1447 | Lewis (L) | Hf/SiO₂, Mo/Sulfated Hafnia | researchgate.netmdpi.com |

| ~1490 | Brönsted + Lewis (B+L) | Hf/SiO₂, Mo/Sulfated Hafnia | researchgate.netmdpi.com |

| ~1540-1544 | Brönsted (B) | Hf/SiO₂, Mo/Sulfated Hafnia | researchgate.netmdpi.com |

| ~1580-1609 | Lewis (L) | Hf/SiO₂ | mdpi.com |

| ~1637-1640 | Brönsted (B) | Hf/SiO₂, Mo/Sulfated Hafnia | researchgate.netmdpi.com |

Beyond its use as a catalyst in its own right, sulfated hafnia (SH) has been investigated as a novel acidic support for other catalytically active phases, notably for molybdenum oxide. lsu.eduaiche.orgorcid.org In bifunctional catalysis, the support provides one type of active site (e.g., acid sites) while the supported metal provides another (e.g., redox or activation sites). This approach is particularly relevant for complex reactions like the direct conversion of light alkanes into valuable aromatics.

In methane (B114726) dehydroaromatization (MDHA), molybdenum species (often in carbide or oxycarbide form) activate methane, while strong Brønsted acid sites are required to oligomerize the resulting intermediates into benzene (B151609). researchgate.netresearchgate.net Research has shown that sulfated hafnia can effectively provide the necessary Brønsted acidity, serving as a viable alternative to traditional zeolite supports like HZSM-5. lsu.eduresearchgate.net Molybdenum oxide supported on sulfated hafnia (Mo/SH) has demonstrated higher activity in MDHA compared to conventional Mo/HZSM-5 catalysts under identical conditions. conta.cc The strong acidity of the SH support is crucial for the aromatization steps of the reaction. aiche.org This concept has also been extended to the activation of other light alkanes, such as propane (B168953) and ethane, to produce valuable feedstocks like propylene (B89431) and ethylene (B1197577). aiche.orgconta.cc

Reaction Mechanisms and Selectivity in this compound Catalysis

Understanding the reaction mechanism is key to optimizing catalyst design and reaction conditions to achieve high selectivity towards desired products. The dual Brønsted and Lewis acidity of sulfated hafnium materials plays a central role in their catalytic pathways.

Hafnium-sulfate modified materials are effective catalysts for the dehydration of alcohols to produce alkenes and ethers, which are important industrial chemicals. mdpi.com The reaction pathway and product selectivity are highly dependent on the catalyst's acidic properties and the reaction temperature. mdpi.comresearchgate.net

For example, in the dehydration of ethanol (B145695) over a sulfated hafnium-silica catalyst (12SHf/SiO₂), the strong acid sites facilitate high conversion rates. mdpi.com At a reaction temperature of 300 °C, this catalyst achieves 100% ethanol conversion with high selectivity towards ethylene. mdpi.com In contrast, the non-sulfated counterpart (3.6Hf/SiO₂) shows lower conversion at the same temperature and a preference for forming diethyl ether. mdpi.com As the temperature increases for the non-sulfated catalyst, selectivity shifts towards ethylene, the product of intramolecular dehydration. mdpi.com This demonstrates that stronger acid sites, like those on the sulfated catalyst, favor the formation of ethylene even at lower temperatures. mdpi.com The dehydration of methanol (B129727) over these catalysts selectively yields dimethyl ether. researchgate.netmdpi.com

The general mechanism for acid-catalyzed alcohol dehydration involves the protonation of the alcohol's hydroxyl group by a Brønsted acid site on the catalyst. libretexts.org This forms an alkyloxonium ion, which is a good leaving group. libretexts.org The departure of a water molecule results in the formation of a carbocation intermediate (an E1 mechanism) or occurs in a concerted step with proton abstraction by a conjugate base (an E2 mechanism). libretexts.orgyoutube.com The strong acid sites present on sulfated hafnium catalysts are highly effective at initiating this first crucial protonation step, driving the dehydration process efficiently. mdpi.com

Methane Dehydroaromatization over Sulfated Hafnia-Based Catalysts

The direct conversion of methane into higher-value hydrocarbons, such as benzene, is a significant challenge in modern catalysis. Methane dehydroaromatization (MDHA) offers a promising pathway for this transformation. Research has identified that catalysts require both a metal function to activate methane and an acidic function to facilitate the oligomerization of intermediates into aromatic products. researchgate.net

In this context, sulfated hafnia (SH) has been investigated as a novel acidic support for molybdenum oxide, a known active metal for MDHA. researchgate.net The rationale stems from the established success of sulfated zirconia (SZ) in providing necessary acid sites for Mo-catalyzed MDHA, suggesting that the chemically similar sulfated hafnia could serve as an effective support. researchgate.net

Studies on molybdenum oxide supported on sulfated hafnia (Mo/SH) have explored the impact of various parameters on catalytic performance. Key findings from these investigations include:

Effect of Mo Loading : The concentration of molybdenum on the sulfated hafnia support significantly influences catalyst activity. A 5% Mo loading on SH was found to be more active, as measured by methane conversion, compared to a 1% Mo loading. researchgate.net

Influence of Reaction Temperature and Space Velocity : Methane conversion rates increase with higher reaction temperatures and lower gas hourly space velocities (GHSV). This indicates that sufficient thermal energy and longer residence times are favorable for the reaction. researchgate.net

Product Selectivity : The primary products observed during MDHA over Mo/SH catalysts are benzene and ethylene. researchgate.net The formation of benzene is attributed to the oligomerization of C2 intermediates on the Brønsted acid sites of the sulfated support. researchgate.net

Catalyst Deactivation : Like many MDHA catalysts, Mo/SH systems exhibit gradual deactivation over time. This loss of activity is primarily attributed to the deposition of coke on the catalyst surface, which was confirmed by temperature-programmed oxidation (TPO) analysis of the spent catalyst. researchgate.net

Active Sites : The active sites for methane activation are believed to be molybdenum carbide or oxycarbide species, which form under reaction conditions. researchgate.net These species activate methane to form CHx intermediates, which then dimerize to C2Hy. These C2 intermediates are subsequently oligomerized on the strong Brønsted acid sites provided by the sulfated hafnia support to form aromatic products like benzene. researchgate.net

The performance of a 5% Mo/SH catalyst in methane dehydroaromatization under specific conditions is detailed in the table below.

| Parameter | Value | Observation |

|---|---|---|

| Catalyst | 5% Mo on Sulfated Hafnia (SH) | Higher Mo loading showed greater activity than 1% Mo/SH. researchgate.net |

| Primary Products | Benzene, Ethylene | Aromatic formation depends on the acidic function of the support. researchgate.net |

| Methane Conversion | Increases with temperature | Higher temperatures favor the endothermic reaction. researchgate.net |

| Methane Conversion | Decreases with higher space velocity | Longer contact time improves conversion. researchgate.net |

| Deactivation Mechanism | Coking | Confirmed by Temperature-Programmed Oxidation (TPO). researchgate.net |

Integration of this compound Functionality in Metal-Organic Frameworks for Catalysis

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers, offering a versatile platform for designing heterogeneous catalysts. google.comgoogle.com Hafnium-based MOFs are noted for their high thermal and chemical stability. researchgate.net The integration of sulfate groups into Hf-MOFs can dramatically enhance their acidity, creating powerful solid acid catalysts. rsc.org This is often achieved through post-synthetic modification where sulfate ions are anchored to the hafnium-oxo clusters that form the nodes of the MOF. rsc.org

The resulting sulfated Hf-MOFs can exhibit superacidic properties. rsc.org A superacid is a medium with a higher acidity than 100% pure sulfuric acid. This enhanced acidity in sulfated Hf-MOFs is attributed to the strong electron-withdrawing effect of the sulfate groups coordinated to the hafnium nodes, which significantly increases the Brønsted acidity. rsc.orgosti.gov This principle has been demonstrated in several Hf-MOF systems.

Key Research Findings:

A crystalline porous superacid material was synthesized by the sulfation of a Hf-MOF built from 6-connected hafnium nodes and 1,3,5-benzenetricarboxylate linkers. rsc.org The resulting material, with sulfate groups coordinated to the Hf-oxo clusters, proved to be a highly effective and reusable heterogeneous catalyst for the solvent-free synthesis of benzoxazoles. rsc.orgresearchgate.net

In another study involving the MOF-808 framework, increasing the loading of sulfate groups led to a systematic increase in Brønsted acidity. osti.gov The resulting sulfated MOF (MOF-808-xSO4) demonstrated superacidic character, effectively catalyzing the isomerization of α-pinene oxide to camphene (B42988) and limonene (B3431351) with nearly quantitative conversion. osti.gov The selectivity of the reaction was sensitive to the sulfate loading, highlighting the tunability of the catalyst's acidic properties. osti.gov

The table below summarizes examples of catalytic applications for sulfated hafnium-based MOFs.

| MOF System | Modification | Key Property | Catalytic Application | Source |

|---|---|---|---|---|

| Hf-MOF with 1,3,5-benzenetricarboxylate linkers | Sulfation of Hf-oxo nodes | Superacidic | Synthesis of 2-arylbenzoxazoles | rsc.org |

| MOF-808(Hf) | Post-synthetic sulfation | Tunable Brønsted superacidity | Isomerization of α-pinene oxide | osti.gov |

The development of these sulfated hafnium-based MOFs represents a significant advancement in creating stable, highly active, and reusable solid acid catalysts for fine chemical synthesis. osti.govresearchgate.net

Advanced Materials Applications and Fabrication Via Hafnium Sulfate Precursors

Precursors for Hafnium-Based Ceramics and Advanced Materials Synthesis

Hafnium sulfate (B86663) is a versatile precursor for producing hafnium-based ceramics and other advanced materials. The synthesis of these materials often involves the controlled decomposition or reaction of the hafnium sulfate precursor to yield hafnium oxide (HfO₂) or other hafnium compounds with desired properties. For instance, in the context of advanced photoresists, a hafnium oxide-based material, represented by the composition HfO₂₋ₓ(SO₄)x, is derived from this compound precursors. This material, known as HafSOx, demonstrates significant capacity for ion exchange, allowing for its conversion into oxide films.

The sol-gel processing of nanoparticles from precursors like this compound allows for the use of various organic ligands to control the surface chemistry of the final product. This control over surface chemistry imparts unique properties to the resulting films, enabling them to function as either positive or negative tone photoresists for lithographic applications.

Role in Nuclear Technology: Neutron Absorption for Reactor Control

Hafnium and its compounds play a crucial role in nuclear reactor technology, primarily due to their excellent neutron-absorbing capabilities. Hafnium is utilized in control rods to regulate the fission process within a nuclear reactor. bham.ac.uknrc.govwikipedia.org The nuclei of several hafnium isotopes can absorb multiple neutrons, making it an effective material for controlling the rate of nuclear reactions. wikipedia.org

The effectiveness of a material in absorbing neutrons is quantified by its neutron capture cross-section. Hafnium possesses a large neutron absorption cross-section, which is about 600 times that of zirconium. wikipedia.org This high cross-section makes it a valuable material for regulating the fission process in nuclear reactors. manchester.ac.uk Its excellent mechanical properties and corrosion resistance further allow for its use in the demanding environment of pressurized water reactors. wikipedia.orgkipt.kharkov.ua The German research reactor FRM II, for example, employs hafnium as a neutron absorber. wikipedia.org

The ability to absorb neutrons without becoming radioactive makes hafnium an ideal material for control rods. refractorymetal.org By adjusting the insertion of hafnium rods into the reactor core, operators can control the reactor's power output and ensure stable and safe operation. refractorymetal.org

Table 1: Neutron Absorption Properties of Selected Elements

| Element | Thermal Neutron Capture Cross Section (barns) |

|---|---|

| Hafnium | ~102 |

| Zirconium | ~0.185 |

| Boron | ~767 |

Note: The neutron capture cross-section can vary depending on the specific isotope and neutron energy.

Fabrication of Hafnium Oxide Nanoparticles and Thin Films for Electronic and Optical Applications

This compound is a key precursor in the fabrication of hafnium oxide (HfO₂) nanoparticles and thin films, which are integral to a wide range of electronic and optical applications. nanografi.com The synthesis methods often involve solution-based processes where this compound is a starting material.

Hafnium oxide nanoparticles have been synthesized via hydrothermal routes using hafnium tetrachloride as a starting material, with sodium hydroxide to adjust the pH. rsc.orgrsc.orgresearchgate.net This method allows for the formation of both tetragonal and monoclinic phases of HfO₂ by controlling reaction parameters such as temperature, NaOH concentration, and reaction time. rsc.orgrsc.org The resulting nanoparticles have applications in areas such as X-ray contrast agents and biosensors. biomaterials.org

Hafnium oxide thin films are widely used in optical coatings and as high-k dielectric materials in the semiconductor industry. wikipedia.orgmdpi.com These films can be deposited using various techniques, including plasma-enhanced atomic layer deposition (PEALD), electron beam evaporation, and sol-gel methods, often starting from hafnium-containing precursors. researchgate.netresearchgate.netresearchgate.net The properties of the resulting thin films, such as their refractive index and bandgap, can be tuned by controlling the deposition parameters. epoc.scot HfO₂ thin films are used in antireflection coatings, multilayer optical coatings, and as gate oxides in transistors. mdpi.comresearchgate.netepoc.scot For instance, solution-processed HfOₓ thin films have been successfully used as gate dielectrics in high-performance oxide electronic devices. researchgate.netresearchgate.net

This compound in High-Resolution Lithographic Patterning (HafSOx Chemistry)

A significant application of this compound chemistry is in the field of high-resolution lithography, particularly in the formulation of inorganic photoresists for next-generation patterning techniques like electron-beam (e-beam) and extreme ultraviolet (EUV) lithography.

This compound-based materials, specifically a formulation known as HafSOx, have emerged as promising inorganic photoresists. oregonstate.edu HafSOx is a hafnium oxide hydroxide sulfate material represented by the formula Hf(OH)₄₋₂ₓ₋₂ᵧ(O₂)ₓ(SO₄)ᵧ·qH₂O. rutgers.edunih.gov These materials offer several advantages over traditional organic polymer-based resists, including higher etch resistance, which is crucial as feature sizes shrink and resist thicknesses are reduced. sci-hub.se

The high EUV absorption of hafnium-based resists is a significant advantage for EUV lithography, enabling the use of thinner films and a higher fraction of EUV photons. eipbn.org HafSOx has demonstrated the ability to pattern dense, sub-10-nm features using EUV irradiation. rutgers.edu It is also more sensitive to e-beam exposure compared to other inorganic resists like hydrogen silsesquioxane (HSQ). eipbn.org

The patterning mechanism in HafSOx resists involves a solubility switch upon exposure to e-beam or EUV radiation. acs.org Upon exposure, the HafSOx film becomes insoluble in a developer solution, such as aqueous tetramethylammonium hydroxide (TMAH). rutgers.edunih.govacs.org This change in solubility is the basis for forming patterns.

High-resolution imaging and chemical analysis have revealed that while the film becomes insoluble, the sulfate ions within the exposed film remain mobile and can be exchanged with hydroxide ions from the developer solution. rutgers.edunih.govacs.org Subsequent annealing of the film after development leads to the formation of a dense hafnium hydroxide oxide material, which can be converted to crystalline HfO₂ with a high electron-beam dose. rutgers.edunih.govacs.org The patterning process is driven by the electron-induced densification of the HafSOx layer. rutgers.edu

The sulfate and peroxide components in HafSOx play crucial roles in its photoresist chemistry. The sulfate groups contribute to the material's solubility in aqueous developers before exposure. The mobility of sulfate in the exposed films, where it can be exchanged with hydroxide, is a key aspect of the development process. rutgers.edunih.gov

Peroxide functionality is also vital to the patterning process. A proposed photoreaction mechanism for HafSOx resists is based on the decomposition of peroxide. oregonstate.edu Studies have shown that low-kinetic-energy electrons can render HafSOx insoluble and lead to the desorption of molecular oxygen, indicating the loss of peroxide. acs.org The sensitivity of the resist system is dependent on the presence of peroxides for the patterning process. spie.org

Incorporation of Hafnium Compounds in Polymer Composites for Property Enhancement

The integration of hafnium compounds, derived from this compound precursors, into polymer matrices offers a versatile approach to developing advanced composite materials with tailored functionalities. The synthesis of hafnium-based fillers, such as hafnium oxide (HfO₂), can be achieved through processes that begin with a this compound feed solution. This solution is typically prepared by dissolving hafnium oxide in sulfuric acid, which is then processed to yield high-purity hafnium oxide suitable for use as a filler in polymers. The incorporation of these hafnium compounds into various polymers leads to significant enhancements in their dielectric, mechanical, thermal, and radiation shielding properties.

Dielectric Property Enhancement

The addition of hafnium oxide nanoparticles to polymers is a key strategy for developing high-performance dielectric materials for applications such as high-temperature film capacitors. In a study involving polyetherimide (PEI) composites, the incorporation of HfO₂ nanoparticles was found to improve the dielectric constant while simultaneously reducing the high-field leakage current density. escholarship.org This results in superior energy storage performance at elevated temperatures. Specifically, a PEI nanocomposite with 3 vol% HfO₂ exhibited a discharged energy density of 2.82 J/cm³ at 150 °C, which is a 77% improvement over the neat PEI. escholarship.org

The dielectric constant of HfO₂ thin films can be influenced by the deposition temperature and subsequent annealing, with reported values varying. For instance, an average dielectric constant of 13.6 was achieved for HfO₂ films after an annealing treatment at 200 °C. In another case, the dielectric constant of HfO₂ films on a polymer substrate varied from 12 to 17 as the film thickness increased from 20 to 50 nm.

| Polymer Matrix | Hafnium Compound | Filler Loading (vol%) | Property Enhanced | Key Finding | Reference |

|---|---|---|---|---|---|

| Polyetherimide (PEI) | Hafnium Oxide (HfO₂) Nanoparticles | 3 | Dielectric Energy Density | Discharged energy density of 2.82 J/cm³ at 150 °C (77% higher than neat PEI). | escholarship.org |

Mechanical Property Enhancement

The incorporation of hafnium compounds can significantly improve the mechanical properties of polymers. In polyurethane (PU) foams, the addition of hafnium led to a substantial increase in stiffness. scielo.br Dynamic mechanical analysis (DMA) revealed that PU foams with 0.5% and 3% hafnium exhibited an increase in stiffness of approximately 95.97% and 342.72%, respectively, compared to the polyurethane without hafnium. scielo.br This enhancement is attributed to the potential formation of hafnium isocyanate, which restricts polymer chain mobility. scielo.br

Hafnium oxide itself possesses robust mechanical properties, with an elastic modulus that can reach up to 197 GPa and hardness up to 14.4 GPa after annealing. cnr.itresearchgate.net When incorporated into composites, these properties can be transferred to the polymer matrix.

| Polymer Matrix | Hafnium Compound | Filler Loading (%) | Property Enhanced | Key Finding | Reference |

|---|---|---|---|---|---|

| Polyurethane (PU) | Hafnium | 0.5 | Stiffness | ~95.97% increase in stiffness compared to unfilled PU. | scielo.br |

| Polyurethane (PU) | Hafnium | 3 | Stiffness | ~342.72% increase in stiffness compared to unfilled PU. | scielo.br |

Thermal Property Enhancement

Hafnium compounds are known for their high thermal stability, which can be imparted to polymer composites. Hafnium oxide has a very low thermal conductivity, in the range of 1.1 W/m-K. makeitfrom.com The incorporation of HfO₂ can also lead to an increase in the glass transition temperature (Tg) of the polymer, as observed in hafnium-containing polyurethane foams. scielo.br This indicates that the presence of hafnium restricts the mobility of the polymer chains, requiring more energy for them to move. scielo.br

Radiation Shielding Applications

Hafnium-based compounds are effective materials for radiation shielding due to the high atomic number of hafnium. Research on hafnium diboride (HfB₂) reinforced epoxy composites has demonstrated their potential as lightweight, lead-free alternatives for shielding against both gamma rays and neutrons. researchgate.netvcu.edu The shielding effectiveness of these composites increases with higher HfB₂ content. researchgate.net These materials are being considered for applications in the transportation and storage of radioactive materials, medical imaging, and nuclear power. vcu.edu

In another application, plastic scintillators for gamma-ray detection have been developed by incorporating hafnium oxide nanoparticles. nih.gov Nanocomposites containing 20–35 wt% hafnium oxide demonstrated good gamma photopeak energy resolution while maintaining a high gamma light yield. nih.gov

| Polymer Matrix | Hafnium Compound | Application | Key Finding | Reference |

|---|---|---|---|---|

| Epoxy | Hafnium Diboride (HfB₂) | Gamma and Neutron Shielding | Enhanced shielding efficiency with increased HfB₂ content. | researchgate.net |

| Plastic Scintillator | Hafnium Oxide (HfO₂) Nanoparticles | Gamma Ray Detection | Photopeak energy resolution of 6.4–9.7% at 662 keV with 20–35 wt% loading. | nih.gov |

Separation and Purification Processes Involving Hafnium Sulfate Systems

Challenges in Zirconium-Hafnium Separation from Sulfate (B86663) Media

The primary challenge in separating zirconium and hafnium lies in their nearly identical chemical and physical properties. researchgate.netmdpi.com This similarity complicates the development of selective separation processes. In sulfate media, traditional solvent extraction methods can suffer from low efficiency, particularly at high concentrations of the metals. mdpi.com For instance, while long-chain aliphatic amines can selectively extract zirconium from low-concentration sulfate solutions, achieving high efficiency and selectivity at industrial concentrations remains a hurdle. mdpi.com

Another significant challenge is the complex chemistry of zirconium and hafnium in aqueous sulfate solutions. Both elements can undergo polymerization and hydrolysis, especially at low acidities, which can negatively impact the efficiency and selectivity of extraction processes. scielo.org.zanih.gov The formation of stable emulsions can also hinder the separation process, making it discontinuous and less efficient. researchgate.net Furthermore, some extraction systems, like those using organophosphorous acids, are promising but require careful optimization as their separation factors can be low under certain conditions. scielo.br The amine extraction process, developed to overcome issues seen in other systems, involves the selective extraction of zirconium oxysulfate, but still requires precise control over the chemical environment. researchgate.net

Solvent Extraction Methodologies for Zirconium and Hafnium from Sulfate Solutions

Solvent extraction is a primary industrial method for Zr-Hf separation. mdpi.com It involves using an organic extractant to selectively transfer one of the metal ions from the aqueous sulfate solution to the organic phase.

Significant research has focused on developing and evaluating new extractants to improve separation efficiency and selectivity in sulfate media.

Trioctylamine (TOA): TOA has been investigated for the selective extraction of zirconium from high-concentration sulfuric acid solutions. mdpi.com Under optimal conditions (40 vol% TOA, 2 mol·L⁻¹ H₂SO₄, O/A ratio of 3), a single-stage extraction rate of 61.23% for Zr was achieved, while hafnium was almost entirely left in the aqueous phase. mdpi.com The extracted zirconium complex is believed to be [R₃NH]₂[Zr(SO₄)₃]. mdpi.com

Bis(2-ethylhexyl)-1-(2-ethylhexylamino)propylphosphonate (BEAP): This novel phosphonate (B1237965) extractant has been synthesized specifically for Zr-Hf separation in sulfate medium. researchgate.net It demonstrated a separation factor for Zr over Hf of 6.8 under optimal conditions. researchgate.net The extracted complexes were identified as ZrO(HSO₄)₂·3B and HfO(HSO₄)₂·2B. researchgate.net A counter-current operation using BEAP successfully reduced the HfO₂ content in the ZrO₂ product from 3% to 0.6%. researchgate.net

Dialkylphosphinic Acids: The structure of dialkylphosphinic acids significantly influences their extraction capabilities. Studies show that substituents on the alkyl chains can reduce the extraction ability for both metals. scielo.brresearchgate.net However, by tuning the structure, high selectivity can be achieved. For example, (2-ethylhexyl) (2,4,4-trimethylpentyl)phosphinic acid (USTB-1) achieved a hafnium/zirconium separation factor (βHf/Zr) of 19.2. researchgate.net Extractants with weaker extraction abilities tend to show better separation performance at lower sulfuric acid concentrations (e.g., 0.25 mol L⁻¹), while those with stronger extraction abilities perform better at higher acidities (e.g., 2.0 mol L⁻¹). researchgate.net

Ionquest 801: This organophosphorus extractant, which has a similar structure and extraction behavior to D2EHPA, has been shown to selectively extract hafnium over zirconium in a sulfuric acid-based system. scielo.org.zascielo.org.za The presence of sulfate ions resulted in an inverse selectivity favoring Hf, with an extraction difference of about 13% under specific conditions. scielo.org.za

Table 1: Performance of Various Extractants in Zirconium/Hafnium Separation from Sulfate Media

| Extractant | Selectivity | Separation Factor (β) | Optimal Conditions/Notes | Source |

| Trioctylamine (TOA) | Selective for Zr | Not specified, but Hf is almost not extracted | 40 vol% TOA, 2 mol·L⁻¹ H₂SO₄, O/A ratio = 3 | mdpi.com |

| BEAP | Selective for Zr | βZr/Hf = 6.8 | Extracted complexes: ZrO(HSO₄)₂·3B and HfO(HSO₄)₂·2B | researchgate.net |

| (2-ethylhexyl) (2,4,4-trimethylpentyl)phosphinic acid (USTB-1) | Selective for Hf | βHf/Zr = 19.2 | Performance depends on H₂SO₄ concentration | researchgate.net |

| Ionquest 801 | Selective for Hf | Not specified, but ~13% extraction difference | H₂SO₄-based system; selectivity is inverse to HNO₃ systems | scielo.org.za |

| Alamine 336 | Selective for Zr | Not specified, but 19% selectivity at 9 wt% | 0.5 mol/dm³ H₂SO₄ | scielo.org.za |

Optimizing process parameters, particularly acid concentration and the choice of stripping agent, is crucial for an effective separation.

Acid Concentration: The concentration of sulfuric acid in the aqueous phase has a profound effect on extraction efficiency and selectivity. For the TOA system, the extraction of both Zr and Hf decreases as the sulfuric acid concentration increases from 0.5 mol·L⁻¹ to 2.5 mol·L⁻¹. mdpi.com This is attributed to competition between the metal sulfate complexes and hydrogen sulfate for the amine extractant. mdpi.com While maximum extraction for both metals occurs at low acidity (0-0.5 mol·L⁻¹), effective separation is only achieved at higher acidity (around 2 mol·L⁻¹), where zirconium extraction remains significant while hafnium extraction drops to nearly zero. mdpi.com Similarly, for dialkylphosphinic acids, the optimal acidity for separation depends on the extractant's strength. researchgate.net

Stripping Agents: Once the desired metal is loaded into the organic phase, it must be recovered through a stripping process. Sulfuric acid is an effective stripping agent for zirconium. up.ac.zaup.ac.za In a process using 2-octanol (B43104) as an extractant (from a chloride feed), 3 M H₂SO₄ was identified as the optimal stripping agent for zirconium. up.ac.za For hafnium, a mixture of oxalic acid and nitric acid has been shown to be a good stripping agent, capable of recovering hafnium from the organic phase while leaving behind any remaining zirconium. up.ac.zaup.ac.za In a process using Alamine 336, complete stripping of both Zr and Hf was achieved with a 2 mol/dm³ Sodium chloride solution. scielo.org.za

Table 2: Effect of Process Parameters on Zr/Hf Separation in Sulfate Systems

| Parameter | System/Extractant | Observation | Source |

| Sulfuric Acid Concentration | Trioctylamine (TOA) | Extraction of Zr and Hf decreases with increasing acidity. Optimal separation at 2 mol·L⁻¹ H₂SO₄. | mdpi.com |

| Sulfuric Acid Concentration | Dialkylphosphinic Acids | Optimal acidity for separation depends on the extractant's specific structure and extraction strength. | researchgate.net |

| Stripping Agent | 2-Octanol (from HCl feed) | 3 M H₂SO₄ is optimal for stripping Zr. | up.ac.za |

| Stripping Agent | 2-Octanol (from HCl feed) | A mixture of oxalic acid and nitric acid is effective for stripping Hf. | up.ac.zaup.ac.za |

| Stripping Agent | Alamine 336 | 2 mol/dm³ NaCl achieves complete stripping of Zr and Hf. | scielo.org.za |

Ion Exchange Chromatography for Zirconium/Hafnium Separation in Sulfate Systems

Ion exchange chromatography offers an alternative or complementary method to solvent extraction for separating zirconium and hafnium from sulfate solutions. The process relies on the differential affinities of Zr and Hf sulfate anion complexes for an ion exchange resin. nih.gov

Both cation and anion exchange resins have been successfully employed.

Cation Exchange: A continuous annular chromatograph (CAC) packed with Dowex 50W-X8 cation exchange resin has been used to separate zirconium and hafnium from a zirconium sulfate feed solution. iaea.org Using sulfuric acid (0.9 to 1.6 N) as the eluent, this system continuously produces nuclear-reactor-grade zirconium (<0.01 wt % hafnium). iaea.org

Anion Exchange: Strong quaternary-amine anion-exchange resins can effectively separate hafnium from zirconium in dilute sulfuric acid. nih.gov The separation is based on the behavior of the sulfate anion complexes of the two elements on the resin column. nih.gov Studies using Diphonix® resin, which contains diphosphonic, sulphonic, and carboxylic acid groups, in a 0.5 M sulfuric acid medium showed that lower column flow rates and temperatures improved separation, achieving a tenfold reduction of hafnium in the zirconium product. scielo.org.zascielo.org.za

Speciation Control in Separation Processes for Enhanced Selectivity

Controlling the chemical species (speciation) of zirconium and hafnium in the sulfate solution is fundamental to achieving high separation selectivity. up.ac.za The extraction behavior of these metals is highly dependent on the specific complex ions present in the aqueous phase, which in turn is governed by factors like pH and the concentration of complexing agents like sulfate. scielo.org.za

For example, in sulfuric acid solutions, zirconium and hafnium form various sulfate complexes. The selectivity of an extractant like TOA is achieved because it preferentially binds to a specific zirconium sulfate complex, [Zr(SO₄)₃]²⁻, under controlled acidity, while the corresponding hafnium species is not extracted. mdpi.com Similarly, the presence of sulfate ions in systems that might otherwise use different acids (like nitric acid) can completely reverse the selectivity of an extractant. With Ionquest 801, the system shifts from Zr-selective in nitric acid to Hf-selective when sulfate is introduced, demonstrating the powerful role of speciation. scielo.org.za The polymerization of Zr and Hf at low acidities is a known issue that complicates separation by creating a mixture of species that are difficult to separate. scielo.org.za Therefore, maintaining an appropriate acid concentration is a key method for controlling speciation and preventing polymerization, thereby ensuring that the targeted metal species for extraction is dominant and the separation process is efficient and selective.

Future Directions and Emerging Research Avenues for Hafnium Sulfate

Development of Novel Hafnium Sulfate (B86663) Derivatives with Tunable Functionalities

The synthesis of new hafnium-based materials with adjustable properties is a primary focus of current research. A key area of development is in hafnium-based metal-organic frameworks (Hf-MOFs). sci-hub.se The remarkable stability and inherent acidity of Hf-MOFs make them ideal candidates for various applications. researchgate.net Scientists are exploring the use of diverse organic ligands to create Hf-MOFs with tunable pore sizes and functionalities. sci-hub.se By incorporating specific functional groups such as hydroxyl (-OH), sulfhydryl (-SH), carboxyl (-COOH), and amino (-NH2) into the organic linkers, researchers can tailor the chemical and physical properties of the resulting frameworks. sci-hub.se

One promising approach is the post-synthesis modification of Hf-MOFs, such as through sulfation. rsc.org For instance, sulfate-functionalized hafnium-organic frameworks (Hf-BTC-SO4) have been synthesized and shown to be effective in applications like gas sensing. researchgate.net This functionalization can enhance properties like surface acidity, which is crucial for catalysis. rsc.orgrsc.org

Beyond MOFs, research into unique hafnium-oxo clusters (HfOCs) is also gaining traction. acs.orgacs.org By using strong chelating agents, scientists can construct stable, low-band-gap multinuclear Hf(IV) clusters. acs.org These materials exhibit unique electronic and photophysical properties, making them promising for sensing, catalysis, and electronic devices. acs.org The ability to modify these clusters with different organic ligands allows for the fine-tuning of their functionalities. acs.org

Table 1: Examples of Functionalized Hafnium Derivatives and Their Potential Applications

| Derivative Type | Functionalization Method | Tunable Property | Potential Application |

|---|---|---|---|

| Hafnium-Metal-Organic Framework (Hf-MOF) | Introduction of functional groups (-NH2, -NO2) on organic linkers | Adsorption Capacity, Selectivity | Gas separation and storage, Sensing sci-hub.sersc.org |

| Sulfated Hf-MOF | Post-synthetic modification with sulfate groups | Brønsted Acidity, Catalytic Activity | Superacid heterogeneous catalysis, Gas sensing researchgate.netresearchgate.netrsc.org |

| Hafnium-Oxo Cluster (HfOC) | Use of specific organic chelating ligands (e.g., imide-dioxime, catecholate-oxime) | Band Gap, Fluorescence | Photocatalysis, Molecular electronics, Sensing acs.orgacs.org |

Advanced Spectroscopic and In-Situ Characterization Techniques for Dynamic Processes

A deeper understanding of the formation and function of hafnium sulfate materials requires advanced characterization techniques capable of observing dynamic processes in real-time. In-situ methods are indispensable for capturing the evolution of materials under reaction conditions. mdpi.com

Techniques such as in-situ Raman spectroscopy are vital for providing information on chemical bond transformations. mdpi.com This has been applied to track the coordination of sulfate and other species to hafnium clusters as they transition from a solution to a thin film. rutgers.edu Similarly, in-situ X-ray Photoelectron Spectroscopy (XPS) allows for the monitoring of dynamic changes in the chemical composition and oxidation states of catalysts during reactions. mdpi.comresearchgate.net